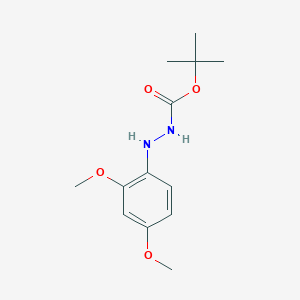

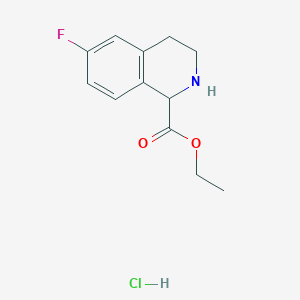

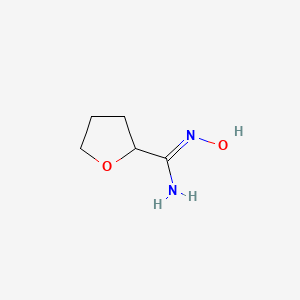

![molecular formula C13H7ClF5N3O B1458212 N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide CAS No. 1797988-93-2](/img/structure/B1458212.png)

N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide

Vue d'ensemble

Description

The compound is a derivative of pyridine and benzenecarbohydrazide, both of which are aromatic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Benzenecarbohydrazide is an organic compound with the formula C7H8N2O, and it’s used in the synthesis of various organic compounds .

Synthesis Analysis

While the exact synthesis process for this compound is not available, trifluoromethylpyridines are often synthesized through various methods such as the Balz-Schiemann reaction, the Grignard reaction, and the nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with distinctive properties due to the electronegativity of fluorine .Chemical Reactions Analysis

The compound, due to the presence of the trifluoromethyl group, might participate in various chemical reactions. Trifluoromethyl groups are known to be involved in various types of reactions including nucleophilic substitution, elimination, and addition reactions .Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Research demonstrates the synthesis and characterization of novel polymers utilizing related trifluoromethyl and pyridinyl compounds. For instance, Zhang et al. (2007) detailed the creation of soluble polyimides derived from polycondensation involving aromatic diamines containing pyridine and fluorine, showing excellent solubility and thermal stability Shujiang Zhang et al., 2007. Similarly, Zhou et al. (2018) prepared fluorinated copoly(pyridine ether imide)s, highlighting their amorphous nature, solubility, and exceptional mechanical properties Yu-Ting Zhou et al., 2018.

Pharmaceutical Applications

Compounds with the trifluoromethylpyridinyl motif have been explored for their pharmaceutical potential. Nakayama et al. (2011) synthesized a series of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂, identifying compounds with significant inhibitory activity H. Nakayama et al., 2011. Matysiak et al. (2016) reported on the antiproliferative activity of N'-substituted 2,4-dihydroxybenzothiohydrazides against human tumor cell lines, showcasing the potential for cancer treatment J. Matysiak et al., 2016.

Material Science and Organic Synthesis

The research also extends to materials science and advanced organic synthesis techniques. Nishida et al. (2014) developed a method for regioselective trifluoromethylation of N-heteroaromatic compounds, offering a pathway to synthesize trifluoromethyl group-containing molecules efficiently Tomoaki Nishida et al., 2014. Additionally, Cottet and Schlosser (2004) demonstrated the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, a crucial step in synthesizing various functionalized organic compounds F. Cottet & M. Schlosser, 2004.

Orientations Futures

Propriétés

IUPAC Name |

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,6-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF5N3O/c14-9-4-6(13(17,18)19)5-10(20-9)21-22-12(23)11-7(15)2-1-3-8(11)16/h1-5H,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWHXSSLDFMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)

![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)